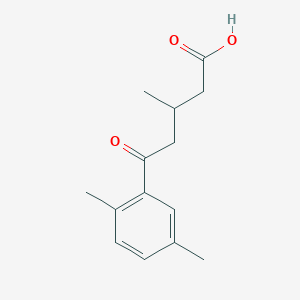
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid, also known as MMPVA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in a variety of experiments, ranging from biochemical studies to physiological research. MMPVA is notable for its ability to act as both a reactant and a product in various reactions and processes, allowing for a wide range of experimentation.
Aplicaciones Científicas De Investigación
Heterocyclic Rearrangement and Oxadiazole Synthesis
Research by Potkin et al. (2012) and Potkin et al. (2009) involves the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form 1,2,5-oxadiazoles. This process includes the use of compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the synthesis of oxadiazoles and isoxazoles, indicating its importance in synthetic organic chemistry and pharmaceuticals (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012); (Potkin, Petkevich, & Kurman, 2009).
Interorgan Signaling and Metabolomics
Whitehead et al. (2021) discuss the role of small molecule metabokines like 3-methyl-2-oxovaleric acid in the physiological interorgan signaling network. This research highlights the potential of 5-oxovaleric acid derivatives in understanding metabolic processes and energy expenditure (Whitehead et al., 2021).
Photoremovable Protecting Group in Organic Synthesis
Zabadal et al. (2001) and Klan et al. (2000) explore the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, which is relevant for “caged compounds” in biochemistry. This signifies the potential application of related compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the field of organic synthesis and drug development (Zabadal et al., 2001); (Klan, Zabadal, & Heger, 2000).
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXPVGEWWEPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645501 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
92864-23-8 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

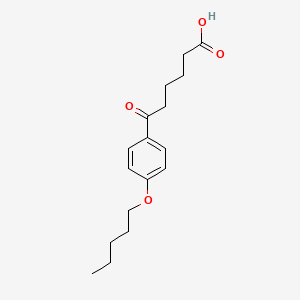



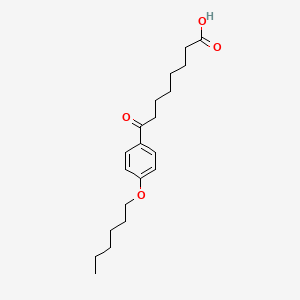


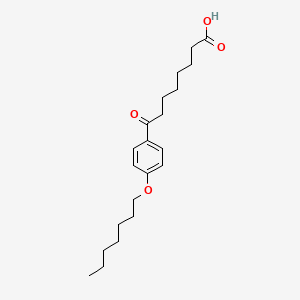
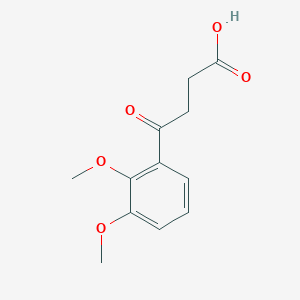
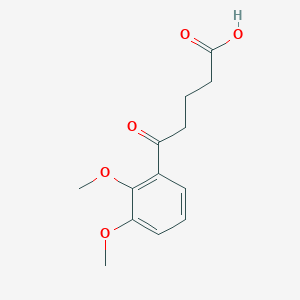
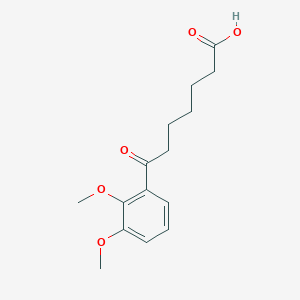

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)